(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride
Description
This compound is a hydrochlorinated branched-chain amino acid derivative characterized by a dipeptide-like structure. It features an (R)-configured 2-amino-4-methylpentanoyl group linked to an (S)-configured 3-methylbutanoic acid backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as peptide synthesis or enzyme inhibition studies . Its stereochemical complexity and branched alkyl substituents influence its interactions with biological targets, such as proteases or receptors, where stereospecific binding is critical.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHXDBJIFKDSNL-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid; hydrochloride, commonly referred to as a branched-chain amino acid (BCAA), is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, examining its role in metabolic processes, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₄·HCl
- Molecular Weight : 226.71 g/mol
- IUPAC Name : (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid
The compound functions primarily through its involvement in protein synthesis and energy metabolism. It is known to:
- Stimulate muscle protein synthesis by activating the mTOR pathway.
- Enhance recovery from exercise-induced muscle damage.
- Serve as a substrate for gluconeogenesis during fasting or intense physical activity.
1. Muscle Protein Synthesis
Research has shown that BCAAs, including this compound, significantly enhance muscle protein synthesis. A study indicated that supplementation with BCAAs post-exercise leads to increased muscle mass and strength gains in resistance-trained individuals .
2. Metabolic Regulation
The compound plays a pivotal role in regulating glucose metabolism. It has been observed to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which is crucial for maintaining energy homeostasis .
3. Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of BCAAs. They may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Muscle Recovery
A clinical trial involving athletes demonstrated that those who supplemented with (2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid experienced faster recovery times and reduced muscle soreness compared to a placebo group. The results highlighted its efficacy in post-exercise recovery protocols .
Case Study 2: Metabolic Disorders
In a study focusing on patients with type 2 diabetes, administration of this compound resulted in improved glycemic control and reduced insulin resistance. The findings suggest its potential as an adjunct therapy for metabolic disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid; hydrochloride is a derivative of amino acids with significant implications in various scientific and medical fields. This article provides a comprehensive overview of its applications, particularly focusing on its biochemical and pharmacological roles.
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects. Studies have shown that similar compounds can exhibit activity against various pathogens, including bacteria and fungi. For example, derivatives with similar structural motifs have been reported to show enhanced activity against Mycobacterium avium, suggesting that this compound may also possess antimicrobial properties .
Biochemical Assays
Research indicates that compounds like this one can influence cellular processes such as apoptosis and cell proliferation. For instance, certain amino acid derivatives have been shown to modulate signaling pathways in cancer cells, leading to apoptosis . This positions the compound as a candidate for further exploration in cancer therapeutics.
Enzyme Inhibition
Peptides and amino acid derivatives are often studied for their ability to inhibit specific enzymes. Such inhibition can lead to therapeutic benefits in diseases where enzyme activity is dysregulated. The structure of this compound suggests it may interact with enzymes involved in metabolic pathways, although specific studies are needed to confirm this potential.
Drug Development
The unique structure of this compound allows it to be modified for drug development purposes. Researchers are exploring various analogs to enhance efficacy and reduce toxicity, targeting conditions such as metabolic disorders or infections.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of amino acid derivatives, compounds structurally similar to (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid were tested against several bacterial strains. Results indicated that modifications in the side chains significantly impacted their activity against gram-positive bacteria, highlighting the importance of structural variations .
Case Study 2: Cancer Cell Proliferation
Another research effort focused on the effects of amino acid derivatives on cancer cell lines. The study found that certain modifications could enhance the compounds' ability to induce apoptosis in human leukemia cells. This suggests that (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid may also have similar effects and warrants further investigation .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Type | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Mycobacterium avium | |
| Compound B | Apoptosis Induction | Human leukemia cells | |
| Compound C | Enzyme Inhibition | Metabolic enzymes |
Table 2: Structural Modifications and Their Effects
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding constituent amino acids. This reaction is critical for understanding its stability in pharmaceutical formulations .
-
Key Findings :
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Acidic hydrolysis preserves stereochemistry at the α-carbon due to protonation of the amino group.
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Basic conditions induce partial racemization, complicating product isolation.
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Amino Group Reactivity
The primary amino group participates in nucleophilic reactions, such as acylation and Schiff base formation, which are exploited in prodrug synthesis .
Acylation
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | pH 8.5, RT, 2 hrs | |
| Benzoyl chloride | N-Benzoyl derivative | DCM, 0°C, 1 hr |
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Mechanistic Insight :
Acylation occurs preferentially at the primary amine, forming stable amides used to modulate bioavailability .
Schiff Base Formation
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Pyridoxal phosphate | Schiff base with aldehyde moiety | pH 7.4, 37°C, 30 min |
Carboxylic Acid Functionalization
The terminal carboxylic acid undergoes esterification and decarboxylation, enabling derivatization for enhanced lipophilicity .
Esterification
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Methanol + H₂SO₄ | Methyl ester | Reflux, 6 hrs | |
| Ethanol + DCC | Ethyl ester | RT, 12 hrs |
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Yield Optimization :
Yields exceed 85% when using carbodiimide coupling agents (e.g., DCC) to minimize side reactions .
Decarboxylation
| Conditions | Products | Catalysts | References |
|---|---|---|---|
| CuO, Quinoline, 200°C | 3-Methylbutane + CO₂ | Metal oxide catalyst |
Salt Displacement Reactions
The hydrochloride counterion can be displaced by stronger acids or bases, altering solubility and crystallinity .
| Reagent | Product | Conditions | References |
|---|---|---|---|
| Sodium bicarbonate | Free base form | pH 10, RT, 1 hr | |
| Trifluoroacetic acid | Trifluoroacetate salt | DCM, 0°C, 30 min |
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Impact on Solubility :
Free base forms exhibit reduced aqueous solubility but improved organic solvent compatibility.
Redox Reactions
The amino group undergoes oxidation under controlled conditions, forming nitro or imine derivatives .
| Reagent | Product | Conditions | References |
|---|---|---|---|
| H₂O₂, Fe²⁺ | N-Oxide derivative | pH 5, 40°C, 4 hrs | |
| KMnO₄, H₂SO₄ | Degradation to CO₂ and ammonia | 100°C, 12 hrs |
Stability Under Physiological Conditions
Studies indicate moderate stability in plasma (t₁/₂ = 2.3 hrs at 37°C), with hydrolysis as the primary degradation pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other amino acid hydrochlorides, including ester derivatives, amide analogs, and variants with alternative substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Bioactivity and Functional Implications
- Mode of Action: Structural clustering () suggests that the target compound may share bioactivity with analogs, such as protease inhibition or MHC binding, due to conserved amide/amino motifs . For example, ’s periodate-cleavable amino acids are used in MHC-peptide exchange assays, highlighting the role of amino acid derivatives in immunology .
- Electron Effects : The benzoyl group in ’s compound introduces aromatic π-π interactions absent in the target, which may alter target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
